molecular formula C14H18ClNO2 B2617272 [(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride CAS No. 1158758-27-0

[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride

Cat. No.: B2617272
CAS No.: 1158758-27-0
M. Wt: 267.75
InChI Key: XJGDELAPDORFFO-UHFFFAOYSA-N
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Description

[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride is a secondary amine hydrochloride salt featuring two aromatic moieties: a 3-ethoxyphenyl group and a furan-2-ylmethyl group. The furan ring, a five-membered oxygen-containing heterocycle, contributes to the compound’s polarity and reactivity.

The hydrochloride salt form improves aqueous solubility, a common strategy in drug development. Its molecular formula is C₁₄H₁₈ClNO₂, with a calculated molecular weight of 267.78 g/mol.

Properties

IUPAC Name

1-(3-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c1-2-16-13-6-3-5-12(9-13)10-15-11-14-7-4-8-17-14;/h3-9,15H,2,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGDELAPDORFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNCC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride typically involves the reaction of 3-ethoxybenzyl chloride with furan-2-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more efficient purification methods such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl and furan derivatives.

Scientific Research Applications

[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of [(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heteroatoms Purity/Solubility
[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride (Target) C₁₄H₁₈ClNO₂ 267.78 3-Ethoxyphenyl, furan-2-ylmethyl O, N, Cl Not reported
[(furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride C₁₆H₁₈ClN₂O 276.76 Furan-2-ylmethyl, indole-ethyl O, N, Cl 95.0% purity
(3-Phenyl-2-propen-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride C₁₅H₂₀ClNO 253.79 Tetrahydrofuran, propenyl-phenyl O, N, Cl Not reported
(3-methylphenyl)methylamine hydrochloride C₁₃H₁₆ClNS 253.79 3-Methylphenyl, thiophen-2-ylmethyl S, N, Cl Not reported
Key Observations:

Heteroatom Influence: The target compound’s furan ring (O) contrasts with thiophene (S) in . Thiophene’s lower polarity may reduce solubility compared to furan derivatives.

Substituent Effects: The 3-ethoxy group in the target compound offers greater steric bulk and electron donation compared to the 3-methyl group in or the tetrahydrofuran in .

Molecular Weight and Applications :

  • Higher molecular weight in (276.76 g/mol) suggests increased complexity, possibly for central nervous system targets (indole derivatives are common in serotonin/dopamine modulators).
  • The target compound’s intermediate molecular weight (267.78 g/mol) may balance solubility and membrane permeability.

Biological Activity

[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings.

Synthesis

The synthesis of [(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride typically involves the reaction of 3-ethoxybenzylamine with furan-2-carbaldehyde under reductive amination conditions. The use of reducing agents such as sodium cyanoborohydride facilitates the formation of the amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The furan and ethoxyphenyl substituents can engage in multiple binding interactions that modulate the activity of these targets. This modulation may lead to various pharmacological effects, including potential anti-inflammatory and anticancer activities .

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing furan rings have been shown to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis in cancer cells, as well as the inhibition of angiogenesis .

Antimicrobial Activity

Research has also explored the antimicrobial potential of related compounds. For example, studies have reported that certain furan-containing amines demonstrate activity against a range of bacterial strains, suggesting that [(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride may possess similar properties .

Study 1: Anticancer Activity

A study conducted on a series of furan derivatives showed that one such compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM. The compound induced cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

In another investigation, a related compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for Staphylococcus aureus and 50 µg/mL for Escherichia coli, indicating promising antimicrobial activity .

Comparative Analysis

To better understand the biological activity of [(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride, a comparison with structurally similar compounds is useful.

Compound NameStructureAnticancer ActivityAntimicrobial Activity
Compound ASimilarModerateHigh
Compound BSimilarHighModerate
[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride Targeted Potential Under Investigation

Q & A

Basic: What synthetic methodologies are recommended for the preparation of [(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride?

Methodological Answer:
The synthesis of this amine hydrochloride can be approached via reductive amination or nucleophilic substitution. A two-step protocol is often employed:

Amine Formation : React 3-ethoxybenzyl chloride with furan-2-ylmethylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts.

Salt Formation : Treat the free base with concentrated HCl in ethanol to precipitate the hydrochloride salt .
Alternative routes include the Hofmann rearrangement of acetamide derivatives (e.g., using bromine gas and NaOH), though yields may vary depending on substituent steric effects . Purity is enhanced via recrystallization from ethanol/ether mixtures.

Basic: How should researchers assess the stability and storage conditions of this compound?

Methodological Answer:
Amine hydrochlorides are generally stable due to reduced hygroscopicity and oxidation susceptibility compared to free bases. For long-term storage:

  • Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon).
  • Monitor decomposition via periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect free base formation or oxidation byproducts (e.g., nitro derivatives) .
  • Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life, with degradation kinetics modeled using Arrhenius equations .

Advanced: What strategies resolve contradictions in reported synthetic yields for analogous amine hydrochlorides?

Methodological Answer:
Discrepancies in yields often arise from reaction conditions (e.g., solvent polarity, temperature, or catalyst loading). Systematic optimization via Design of Experiments (DoE) is recommended:

  • Variables : Screen solvents (e.g., THF vs. DMF), stoichiometry (1:1 to 1:1.2 amine:alkylating agent), and catalysts (e.g., KI for SN2 reactions).
  • Response Surface Methodology (RSM) : Identify optimal parameters using central composite design .
    For example, highlights that ethyl aroylacetates with methoxyphenyl groups require precise temperature control (60–80°C) to avoid side reactions. Cross-validate results with NMR and LC-MS to confirm product integrity .

Advanced: How can density-functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G* level) can model electronic properties:

Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess susceptibility to electrophilic/nucleophilic attacks.

Charge Distribution : Map electrostatic potentials to identify reactive sites (e.g., amine nitrogen or ethoxy oxygen) .

Transition State Analysis : Simulate reaction pathways (e.g., SN2 displacement at the benzyl carbon) to predict activation energies and regioselectivity. Compare with experimental kinetic data to validate models .

Basic: Which analytical techniques are critical for characterizing this compound’s purity?

Methodological Answer:

  • HPLC-UV/HRMS : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) with UV detection at 254 nm. High-resolution mass spectrometry confirms molecular ion ([M+H]+) and detects impurities (e.g., unreacted starting materials) .
  • 1H/13C NMR : Verify structural integrity via chemical shifts (e.g., furan protons at δ 6.2–7.4 ppm, ethoxy CH3 at δ 1.3–1.5 ppm) .
  • Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure salt stability .

Advanced: How can researchers identify and quantify degradation products under oxidative stress?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to 3% H2O2 at 40°C for 24 hours. Analyze products via LC-MS/MS (Q-TOF) to identify oxidation byproducts (e.g., N-oxide derivatives) .
  • Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify degradation levels.
  • Mechanistic Insights : Compare with ranitidine hydrochloride degradation pathways, where furan ring oxidation is a major route .

Advanced: What computational and experimental approaches elucidate the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., serotonin transporters). Prioritize binding poses with the lowest ΔG values.
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd) .
  • In Vitro Assays : Validate predictions via competitive radioligand binding assays (e.g., [3H]citalopram displacement for serotonin transporter affinity) .

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